Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes involved in critical biochemical pathways .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as therapeutic agents .
Result of Action
Similar compounds have been shown to exhibit significant activity in various cell lines, indicating their potential as therapeutic agents .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methyl cyanoacetate with azides in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. The choice of catalysts and solvents can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-4-carboxylate
Comparison: Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
methyl 1-(cyanomethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOZBLISOCBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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